Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17914330
InChI: InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

CAS No.:

Cat. No.: VC17914330

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate
Standard InChI InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)
Standard InChI Key SLGKXRRJZVYPAF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2

Introduction

Synthesis and Reaction Pathways

Key Synthesis Routes

The compound is typically synthesized via amide coupling between a carboxylic acid precursor and 4-phenylpiperazine. A representative method involves:

  • Activation of the Carboxylic Acid:

    • Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) .

    • Example: Reaction of tert-butyl 4-oxo-4-(chlorophenyl)butylcarbamate with 4-phenylpiperazine yields the target compound in ~85% efficiency .

  • Deprotection (Optional):

    • The tert-butyl group can be removed using trifluoroacetic acid (TFA) or HCl in dioxane to generate free amines for further functionalization .

Table 1: Representative Synthetic Conditions

Reagents/ConditionsSolventTemperatureYieldReference
EDCI, HOBt, 4-phenylpiperazineDCM25°C85%
TMSOTf, 2,6-dimethylpyridineDCM0°C → 25°C72%

Physical and Chemical Properties

Structural and Spectral Data

  • Molecular Weight: 347.45 g/mol.

  • Boiling Point: Estimated 102–105°C (based on analogs ).

  • Solubility: Soluble in DCM, THF; sparingly soluble in water (<1 mg/mL) .

  • NMR (¹H):

    • δ 1.44 ppm (s, 9H, tert-butyl),

    • δ 2.50–3.70 ppm (m, 8H, piperazine),

    • δ 7.20–7.40 ppm (m, 5H, phenyl) .

Table 2: Comparative Physicochemical Data

PropertyTarget Compoundtert-Butyl 4-Phenylpiperazine-1-carboxylate
Molecular FormulaC₁₉H₂₉N₃O₃C₁₅H₂₀N₂O₂
Melting PointNot reported92–94°C
LogP (Predicted)3.22.8

Pharmacological Applications

Role in Drug Development

  • Analgesic Intermediates: Structural analogs are utilized in synthesizing carbamoyloxy arylalkanoyl arylpiperazine analgesics, targeting G-protein-coupled receptors (GPCRs) .

  • Antipsychotics: Piperazine derivatives are key intermediates in drugs like cariprazine, a D₃/D₂ receptor partial agonist .

Table 3: Bioactivity of Related Compounds

CompoundEC₅₀ (GPR119)ApplicationReference
tert-Butyl-1H-1,2,3-triazole-4-carbonyl piperazine0.8 µMType 2 diabetes
4-Phenylpiperazine carbamatesNot testedAnalgesic intermediates

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